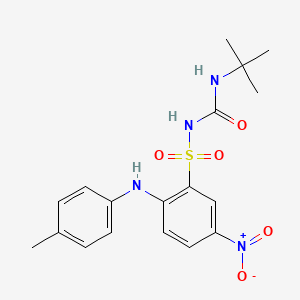

Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-

描述

. 这种化合物由于其潜在的治疗应用,特别是在心血管疾病中的应用,而备受关注。

准备方法

合成路线和反应条件

BM-573 是通过多步化学工艺合成的。合成从适当的芳香族化合物的硝化开始,然后进行磺酰化以引入磺酰基。 最后一步涉及将中间体与适当的胺反应形成脲衍生物 .

工业生产方法

虽然 BM-573 的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准的有机合成技术,如硝化、磺酰化和脲的形成。 这些反应在受控条件下进行,以确保最终产品的产率和纯度高 .

化学反应分析

反应类型

BM-573 会发生几种类型的化学反应,包括:

氧化: BM-573 在特定条件下可以氧化形成各种氧化产物。

还原: BM-573 中的硝基可以通过还原剂还原为胺基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢气在催化剂存在下或硼氢化钠等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,BM-573 的氧化会导致各种氧化衍生物的形成,而还原可以生成胺衍生物 .

科学研究应用

BM-573 具有广泛的科学研究应用,包括:

化学: 用作模型化合物来研究血栓烷 A2 合酶的抑制和受体拮抗作用。

生物学: 研究其对血小板聚集和血管功能的影响。

医学: 潜在的心血管疾病治疗剂,尤其是在预防血栓形成和肺动脉高压方面。

作用机制

BM-573 通过抑制血栓烷 A2 合酶和拮抗血栓烷 A2 受体来发挥其作用。这种双重作用阻止了血栓烷 A2 的形成,血栓烷 A2 是一种强效的血管收缩剂和血小板聚集促进剂。 通过阻断这些途径,BM-573 减少血小板聚集和血管收缩,从而发挥其治疗作用 .

相似化合物的比较

BM-573 与其他血栓烷 A2 抑制剂和受体拮抗剂相比是独一无二的,因为它具有双重作用。类似的化合物包括:

托拉塞米: 具有类似化学结构的利尿剂,但缺乏 BM-573 的双重作用。

苏洛特罗班: 血栓烷受体拮抗剂,但不会抑制血栓烷合酶。

SQ-29548: 一种强效的血栓烷受体拮抗剂,但没有 BM-573 的双重抑制作用

BM-573 的双重作用使其成为一种很有前景的治疗剂,与这些类似化合物相比具有潜在优势。

生物活性

Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (CAS No. 284464-83-1), is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antidiabetic treatments. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of Benzenesulfonamide is , with a molecular weight of 406.46 g/mol. The compound has a melting point in the range of 126-127 °C and a predicted pKa value of 4.57 .

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O5S |

| Molecular Weight | 406.46 g/mol |

| Melting Point | 126-127 °C |

| Density | 1.327±0.06 g/cm³ (predicted) |

| pKa | 4.57±0.10 (predicted) |

Antimicrobial Activity

Research indicates that compounds similar to Benzenesulfonamide exhibit significant antimicrobial properties. A study using the disc diffusion method demonstrated that certain synthesized sulfonamides, including derivatives related to Benzenesulfonamide, showed effective antibacterial activity against various microbial strains . Notably, compounds containing the benzenesulfonamide moiety have been linked to enhanced inhibition of bacterial growth.

Antidiabetic Activity

In addition to its antimicrobial properties, Benzenesulfonamide has been evaluated for its antidiabetic effects. Preliminary studies suggest that it may exhibit activity against diabetes through mechanisms that involve the modulation of glucose metabolism . The compound's structure allows it to interact with biological targets involved in glucose regulation.

Mechanistic Studies

The biological mechanisms underlying the activities of Benzenesulfonamide are primarily associated with its interaction with specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : Several studies have demonstrated that benzenesulfonamides can act as inhibitors of carbonic anhydrases (CAs), which are essential for maintaining acid-base balance and facilitating various physiological processes . The binding affinity of Benzenesulfonamide to different CA isoforms has been characterized, revealing significant interactions that could lead to therapeutic applications in conditions like glaucoma and edema.

- Enzyme Interaction : The sulfonamide group in Benzenesulfonamide is known to interact with the zinc ion in the active site of CAs, promoting inhibition through competitive binding mechanisms . This interaction is crucial for developing new drugs targeting these enzymes.

Study on Antimicrobial Efficacy

A study conducted on various synthesized benzenesulfonamides demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in treating bacterial infections .

Evaluation of Antidiabetic Potential

In another study focusing on antidiabetic properties, researchers induced diabetes in animal models and treated them with Benzenesulfonamide derivatives. The findings suggested a notable reduction in blood glucose levels, indicating the compound's potential role in managing diabetes .

属性

CAS 编号 |

284464-83-1 |

|---|---|

分子式 |

C18H22N4O5S |

分子量 |

406.5 g/mol |

IUPAC 名称 |

1-tert-butyl-3-[2-(4-methylanilino)-5-nitrophenyl]sulfonylurea |

InChI |

InChI=1S/C18H22N4O5S/c1-12-5-7-13(8-6-12)19-15-10-9-14(22(24)25)11-16(15)28(26,27)21-17(23)20-18(2,3)4/h5-11,19H,1-4H3,(H2,20,21,23) |

InChI 键 |

SILRUCMXYIKULW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |

规范 SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BM 573 BM-573 BM573 cpd N-terbutyl-N'-(2-(4'-methylphenylamino)-5-nitrobenzenesulfonyl)urea |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。